Product packaging for Furo[3,2-b]pyridin-7-amine-HCl(Cat. No.:CAS No. 2105005-52-3)

Furo[3,2-b]pyridin-7-amine-HCl

Cat. No.: B2922398
CAS No.: 2105005-52-3
M. Wt: 170.6
InChI Key: PUTFLLAMOPARNC-UHFFFAOYSA-N
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Description

Significance of Fused Heterocyclic Ring Systems in Contemporary Organic Chemistry

Fused heterocyclic systems, which are complex molecular structures where two or more rings share adjacent atoms, are of paramount importance in modern organic chemistry. fiveable.mescribd.com These structures are not merely chemical curiosities; they form the core framework of a vast number of natural products, pharmaceuticals, and advanced materials. fiveable.me The fusion of a heterocyclic ring (containing atoms other than carbon, such as nitrogen, oxygen, or sulfur) with another ring, be it carbocyclic or another heterocycle, creates a rigid, three-dimensional architecture with unique electronic and steric properties. fiveable.meigi-global.com

This structural rigidity and the specific spatial arrangement of heteroatoms allow for precise interactions with biological targets, such as enzymes and receptors, making them "privileged scaffolds" in drug discovery. researchgate.net The presence of heteroatoms introduces dipoles, hydrogen bonding capabilities, and specific coordination sites, which are crucial for molecular recognition and biological activity. fiveable.me Consequently, fused heterocycles are integral to the development of therapeutic agents across various disease areas, including cancer, infectious diseases, and neurological disorders. igi-global.comresearchgate.net Their diverse reactivity also makes them versatile building blocks for the synthesis of more complex molecular entities. fiveable.me

Overview of the Furo[3,2-b]pyridine (B1253681) Scaffold in Advanced Chemical Synthesis

Within the vast family of fused heterocycles, the furo[3,2-b]pyridine scaffold has emerged as a particularly valuable structure in medicinal chemistry and advanced synthesis. nih.gov This bicyclic system, which consists of a furan (B31954) ring fused to a pyridine (B92270) ring, serves as a key building block for compounds with significant biological activity. researchgate.netresearchgate.net Research has identified the furo[3,2-b]pyridine core as a novel and effective scaffold for developing potent and highly selective inhibitors of various protein kinases, which are crucial targets in cancer therapy and the treatment of neurodegenerative diseases. nih.govresearchgate.net

Specifically, derivatives of this scaffold have shown remarkable efficacy as inhibitors of cdc-like kinases (CLKs) and as modulators of the Hedgehog signaling pathway, a critical pathway in embryonic development and cancer. nih.govresearchgate.net The tunability of the scaffold allows for diverse functionalization at multiple positions, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize potency and selectivity for a specific biological target. researchgate.net This versatility has cemented the furo[3,2-b]pyridine system as a privileged template in the design of chemical probes and potential therapeutic agents. nih.gov

Table 1: Biological Targets of Furo[3,2-b]pyridine Derivatives

Target ClassSpecific Target(s)Therapeutic AreaReference(s)
Protein Kinasescdc-like kinases (CLKs), Casein Kinase 1 (CK1), Ser/Thr kinasesCancer, Neurodegenerative Diseases nih.govresearchgate.netnih.gov
Signaling PathwaysHedgehog Signaling PathwayCancer nih.govresearchgate.net
EnzymesSirtuin 1 (SIRT1)Cancer researchgate.net

Historical Development and Evolution of Synthetic Approaches to Furo[3,2-b]pyridine Derivatives

The synthesis of the furo[3,2-b]pyridine ring system has evolved significantly, with chemists developing increasingly efficient and versatile methods to construct this valuable scaffold. Early synthetic strategies often relied on classical condensation and cyclization reactions from appropriately substituted pyridine or furan precursors.

More contemporary approaches have increasingly utilized the power of transition metal-catalyzed cross-coupling reactions. A prominent strategy involves the sequential Sonogashira coupling of a terminal alkyne with a di-halogenated pyridine, followed by an intramolecular cyclization to form the furan ring. A notable advancement in this area is the use of a one-pot procedure under Pd/C-Cu catalysis, often assisted by ultrasound irradiation, which provides a direct and efficient route to 2-substituted furo[3,2-b]pyridines from 3-chloro-2-hydroxypyridine (B189369) and terminal alkynes. researchgate.net

Another key synthetic advancement is the copper-mediated oxidative cyclization, which has been successfully employed in the assembly of the furo[3,2-b]pyridine scaffold. nih.govresearchgate.net Furthermore, palladium-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling, have been instrumental in the functionalization of the furo[3,2-b]pyridine core, allowing for the introduction of various aryl and heteroaryl substituents at specific positions. nih.gov The development of microwave-assisted synthesis has also accelerated these processes, enabling rapid construction of the pyrimidine (B1678525) ring in fused systems like pyrido[2',3':4,5]furo[3,2-d]pyrimidines, which are derived from furo[3,2-b]pyridine intermediates. nih.gov These modern synthetic methodologies offer greater efficiency, substrate scope, and functional group tolerance compared to older methods.

Table 2: Selected Synthetic Strategies for Furo[3,2-b]pyridine Derivatives

Synthetic MethodKey Reagents/CatalystsDescriptionReference(s)
One-Pot Sonogashira Coupling & Cyclization10% Pd/C-CuI-PPh3-Et3N, UltrasoundCoupling of 3-chloro-2-hydroxypyridine with terminal alkynes followed by C-O bond formation. researchgate.net
Copper-Mediated Oxidative CyclizationCopper catalystAssembly of the furo[3,2-b]pyridine scaffold through an oxidative C-O bond formation. nih.govresearchgate.net
Thorpe-Ziegler CyclizationBase (e.g., K2CO3), Microwave irradiationIntramolecular cyclization of a nitrile-containing precursor to form an aminofuran ring fused to another heterocycle. arkat-usa.org
Suzuki-Miyaura Cross-CouplingPalladium catalyst, Boronic acid/esterFunctionalization of a halogenated furo[3,2-b]pyridine core by introducing aryl or vinyl groups. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7ClN2O B2922398 Furo[3,2-b]pyridin-7-amine-HCl CAS No. 2105005-52-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

furo[3,2-b]pyridin-7-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O.ClH/c8-5-1-3-9-6-2-4-10-7(5)6;/h1-4H,(H2,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXDKQCREYKJMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=COC2=C1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Furo 3,2 B Pyridin 7 Amine Hcl and Its Analogs

Strategies for Constructing the Furo[3,2-b]pyridine (B1253681) Core

The assembly of the bicyclic furo[3,2-b]pyridine system is a primary challenge in the synthesis of its derivatives. Various strategies have been devised to construct this fused heterocyclic core, each with its own advantages in terms of efficiency, regioselectivity, and substrate scope.

Cyclization Reactions of Tailored Precursors

One of the most common approaches to the furo[3,2-b]pyridine core involves the cyclization of appropriately substituted pyridine (B92270) precursors. This strategy relies on the formation of the furan (B31954) ring onto a pre-existing pyridine ring. A notable example is the synthesis of tetrahydrofuro[3,2-c]pyridines, a related isomer, via the Pictet-Spengler reaction. This method involves the condensation of 2-(5-methylfuran-2-yl)ethanamine with various aromatic aldehydes, followed by an acid-catalyzed cyclization to yield the desired tetrahydrofuro[3,2-c]pyridine core. nih.gov While this specific example leads to a different regioisomer, the principle of using a furan-containing amine that cyclizes onto an imine formed with an aldehyde demonstrates a powerful strategy that could be adapted for the synthesis of the furo[3,2-b]pyridine skeleton.

Another approach involves the intramolecular cyclization of suitably functionalized pyridines. For instance, a concise 4-step synthesis of furo[2,3-b]pyridines, another isomer, has been developed with functional handles for further modifications. nih.gov This route begins with the conversion of 2,5-dichloronicotinic acid to its ethyl ester, followed by a tandem SNAr-cyclization reaction with a deprotonated hydroxyacetate to form the furo[2,3-b]pyridine (B1315467) core. nih.gov

Direct Annulation and Heteroannulation Processes

Direct annulation and heteroannulation reactions provide a powerful means to construct the furo[3,2-b]pyridine core in a single or a few steps from simpler starting materials. These methods often involve the formation of multiple bonds in a single operation. An efficient annulation reaction of aurone-derived α,β-unsaturated imines with activated terminal alkynes, mediated by triethylamine, has been described for the synthesis of 1,4-dihydrobenzofuro[3,2-b]pyridines. These intermediates can then be aromatized to the corresponding benzofuro[3,2-b]pyridines. rsc.org This methodology highlights the potential of using imine derivatives and alkynes to construct the fused pyridine ring onto a furan precursor.

Similarly, a versatile annulation route for the synthesis of substituted quinolines has been developed, which was then extended to the preparation of furo[2,3-g]- and furo[3,2-g]quinolines. elsevierpure.com This approach utilizes bifunctional pyridine derivatives that undergo a sequence of alkylation and intramolecular acylation to build the quinoline (B57606) ring system, which is then further functionalized to create the fused furan ring. elsevierpure.com

Multi-component Reactions (MCRs) in Furo[3,2-b]pyridine Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single pot. This approach offers advantages in terms of atom economy, reduced reaction times, and simplified purification procedures.

The Groebke-Blackburn-Bienaymé (GBB) reaction is a well-established three-component reaction for the synthesis of imidazo-fused heterocycles from heterocyclic amidines, aldehydes, and isonitriles. nih.govacs.orgnih.govbeilstein-journals.orgbeilstein-journals.org Interestingly, a variation of this reaction has been shown to produce the furo[2,3-c]pyridine (B168854) skeleton, an isomer of the target compound. nih.govacs.orgnih.gov When pyridoxal (B1214274) is used as the aldehyde component in the GBB reaction, an "unusual GBB product" with a furo[2,3-c]pyridine core is formed. nih.govacs.orgnih.gov This discovery opens up possibilities for adapting the GBB-MCR for the synthesis of other furo-pyridine isomers, potentially including the furo[3,2-b]pyridine system, by careful selection of the starting components. Recent research has focused on optimizing this unusual GBB reaction and utilizing its products for the synthesis of more complex tricyclic scaffolds. nih.govacs.orgnih.gov

A recent review highlights the innovations and improvements in the GBB reaction since 2019, showcasing its maturity as a synthetic tool for generating diverse heterocyclic scaffolds. beilstein-journals.orgbeilstein-journals.org

While specific MCRs leading directly to the Furo[3,2-b]pyridin-7-amine have not been extensively detailed in the provided search results, the principles of MCRs are broadly applicable to heterocyclic synthesis. The development of novel MCRs remains an active area of research, and it is plausible that new multi-component strategies will emerge for the efficient construction of the furo[3,2-b]pyridine core.

Metal-Catalyzed Coupling Reactions

Metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These reactions play a crucial role in both the construction of the furo[3,2-b]pyridine core and the introduction of various substituents onto this scaffold.

A convenient one-pot synthesis of 2-substituted furo[3,2-b]pyridines has been developed utilizing a sequential C-C coupling followed by a C-O bond-forming reaction. nih.govresearchgate.net This process involves the coupling of 3-chloro-2-hydroxypyridine (B189369) with terminal alkynes in the presence of a Pd/C-Cu catalyst system under ultrasound irradiation. nih.govresearchgate.net This method provides direct access to a range of 2-substituted furo[3,2-b]pyridine derivatives. nih.govresearchgate.net

Another powerful approach involves the palladium-catalyzed intramolecular dual C-H activation of 3-phenoxypyridine (B1582220) 1-oxides to afford benzofuro[3,2-b]pyridine 1-oxides with high regioselectivity. nih.gov These intermediates can be readily deoxygenated to yield the corresponding benzofuro[3,2-b]pyridines. nih.gov This strategy showcases the power of C-H activation in constructing the fused furan ring.

Furthermore, a nickel-catalyzed tandem synthesis of 2-substituted benzo[b]furans and furo-pyridines from 2-halophenols and terminal alkynes has been reported. mdpi.com This method, which operates under copper-free and phosphine-free conditions, offers a cost-effective and versatile route to these important heterocyclic systems. mdpi.com

The following table summarizes representative metal-catalyzed reactions for the synthesis of furo[3,2-b]pyridine analogs:

Catalyst SystemStarting MaterialsProductKey Features
10% Pd/C-CuI-PPh3-Et3N3-chloro-2-hydroxypyridine, terminal alkynes2-substituted furo[3,2-b]pyridinesOne-pot, sequential C-C and C-O bond formation, ultrasound-assisted. nih.govresearchgate.net
Pd(OAc)23-phenoxypyridine 1-oxidesBenzofuro[3,2-b]pyridine 1-oxidesIntramolecular dual C-H activation, high regioselectivity. nih.gov
NiCl2/5-nitro-1,10-phenanthroline2-halophenols, 1-alkynes2-substituted benzo[b]furans/furo-pyridinesCopper-free, phosphine-free, cost-effective. mdpi.com

Palladium-Catalyzed Methodologies (e.g., Buchwald-Hartwig Amination, Suzuki-Miyaura Coupling, Intramolecular Cyclization)

Palladium catalysis is a cornerstone of modern organic synthesis, offering powerful tools for constructing carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds, which are essential for assembling the furo[3,2-b]pyridine framework.

Buchwald-Hartwig Amination: This reaction is a premier method for forming C-N bonds by coupling amines with aryl halides or triflates. wikipedia.orgyoutube.com It is particularly relevant for introducing the 7-amino group onto a pre-formed furo[3,2-b]pyridine ring. The process typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. youtube.com Bulky, electron-rich phosphine ligands developed by Stephen Buchwald's group are known to significantly enhance reaction efficiency. youtube.com While a direct example for Furo[3,2-b]pyridin-7-amine is not detailed in the provided sources, the methodology's broad applicability makes it a highly plausible final step in the synthesis, likely involving the amination of a 7-halo-furo[3,2-b]pyridine precursor. Cascade reactions combining imination, Buchwald-Hartwig coupling, and cycloaddition have also been developed for synthesizing related fused pyridine systems like pyrido[2,3-d]pyrimidines. rsc.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile C-C bond-forming reaction between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. rsc.orgnih.gov This methodology is instrumental in functionalizing the furo[3,2-b]pyridine core at various positions. For the related furo[2,3-b]pyridine system, chemoselective Suzuki-Miyaura couplings have been achieved, allowing for the sequential substitution of different leaving groups (e.g., a triflate before a chloride) by carefully selecting the palladium catalyst and ligand combination. nih.gov For instance, Pd(PPh₃)₄ can selectively couple an aryl triflate, while a Pd₂(dba)₃/XPhos system can subsequently react with a chloro group. nih.gov This precise control is invaluable for building molecular complexity.

Table 1: Examples of Palladium-Catalyzed Reactions for Pyridine-Fused Systems

Reaction Type Substrates Catalyst System Conditions Product Yield Reference
Suzuki-Miyaura 5-bromo-2-methylpyridin-3-amine, Arylboronic acids Pd(PPh₃)₄, K₃PO₄ 1,4-dioxane/H₂O, 85-95°C 5-Aryl-2-methylpyridin-3-amine derivatives Moderate to Good nih.gov
Suzuki-Miyaura 3-triflate-5-chloro-furo[2,3-b]pyridine, Arylboronic acid Pd(PPh₃)₄, Cs₂CO₃ - 3-Aryl-5-chloro-furo[2,3-b]pyridine 92% nih.gov

Intramolecular Cyclization: Palladium catalysts can facilitate intramolecular cyclizations to construct the heterocyclic core. An efficient method for synthesizing the related benzofuro[3,2-b]pyridine system involves a palladium-catalyzed intramolecular dual C-H activation of 3-phenoxypyridine 1-oxides. acs.org This oxidative cyclization creates the furan ring fused to the pyridine system with high regioselectivity. The resulting N-oxide can then be easily deoxygenated to yield the final benzofuro[3,2-b]pyridine. acs.org Other palladium-catalyzed cyclizations, such as those of enediyne-imides, can also lead to substituted furo[2,3-b]pyridines. acs.org

Rhodium-Mediated Ring Closure and Cyclization Reactions

Rhodium catalysis offers alternative pathways for constructing fused heterocyclic systems. Although less common than palladium for this specific scaffold, rhodium complexes can catalyze unique cyclization reactions. For example, rhodium complexes have been used to catalyze the intramolecular trans-bis-silylation of 2-ethynyl-3-disilanylpyridines. nih.gov This reaction leads to the formation of a pyridine-fused silole, demonstrating rhodium's ability to mediate the ring closure necessary for creating fused systems. nih.gov While this specific reaction produces a silicon-containing analog, it highlights the potential of rhodium catalysis in mediating the cyclization onto a pyridine ring, a key step in forming the furo[3,2-b]pyridine core.

Copper-Catalyzed Approaches in Furo[3,2-b]pyridine Synthesis

Copper catalysts, often used alone or in conjunction with palladium, are crucial for synthesizing the furo[3,2-b]pyridine scaffold. Copper-mediated oxidative cyclization has been identified as a key strategy for assembling the core structure. researchgate.netresearchgate.net Furthermore, copper(I) iodide (CuI) is a widely used co-catalyst in Sonogashira coupling reactions, which involve the coupling of a terminal alkyne with an aryl or vinyl halide. researchgate.netnih.gov This reaction is frequently the first step in a two-step, one-pot synthesis of furo[3,2-b]pyridines, where the Sonogashira coupling is followed by an intramolecular cyclization (heteroannulation) to form the furan ring. researchgate.netnih.gov This combined Pd/Cu catalytic system is highly effective for building the furo[3,2-b]pyridine skeleton from simple precursors like 3-chloro-2-hydroxypyridine and various terminal alkynes. researchgate.netnih.gov

Gold(I)-Catalyzed Cyclization Approaches for Fused Furan-Containing Systems

Homogeneous gold catalysis has emerged as a powerful tool for synthesizing complex molecules, particularly through the activation of alkynes. Gold(I) catalysts are highly effective in promoting cascade cyclization reactions to construct furan-fused systems. nih.govacs.orgresearchgate.net A common strategy involves the gold(I)-catalyzed cascade cyclization of 1,4-diyn-3-ones. nih.govacs.org This process can proceed through oxidative cyclization, alkynyl migration, and a subsequent 5-endo-dig cyclization to rapidly build molecular complexity and form the fused furan ring. nih.govresearchgate.net The reaction generates highly reactive α-oxo gold carbenoid species, which facilitate the subsequent transformations needed to complete the fused heterocyclic scaffold. core.ac.uk This methodology provides an efficient route to tropone-fused furans and other related polycyclic systems. nih.govresearchgate.netcore.ac.uk

Microwave-Assisted Synthesis for Enhanced Efficiency and Selectivity in Furo[3,2-b]pyridine Chemistry

Microwave-assisted organic synthesis has become a valuable technique for accelerating reaction rates, increasing yields, and improving selectivity. semanticscholar.org The application of microwave irradiation can dramatically reduce reaction times from hours to minutes compared to conventional heating methods. beilstein-journals.orgresearchgate.net This technology has been successfully applied to the synthesis of a wide variety of heterocyclic compounds, including pyridine-fused systems like pyrazolo[3,4-b]pyridines, thieno[2,3-b]pyridines, and imidazo[1,5-a]pyridines. beilstein-journals.orgmdpi.commdpi.com For example, a three-component reaction to produce imidazo[1,2-a]pyridines was achieved under solvent-free, microwave-assisted conditions. beilstein-journals.org Given its proven success in constructing analogous heterocyclic cores, microwave-assisted synthesis is a highly applicable method for enhancing the efficiency of the various catalytic reactions used to produce Furo[3,2-b]pyridin-7-amine and its derivatives.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Fused Pyridines

Product Conventional Method (Time, Yield) Microwave Method (Time, Yield) Catalyst/Conditions Reference
Pyrazolo[3,4-b]pyridines Slower, Lower Yields Faster, Higher Yields Acetic acid mdpi.com
N-alkylated 2-pyridones 180 min, 65-77% 15 min, 81-94% K₂CO₃, EtOH beilstein-journals.org
Thieno[2,3-b]pyridines - 5 min, Good to Excellent Yb(OTf)₃, solvent-free mdpi.com

Ultrasound-Assisted Synthesis for Furo[3,2-b]pyridine Derivatives

Ultrasound irradiation is another energy-efficient technique used to promote and accelerate organic reactions. The phenomenon of acoustic cavitation enhances mass transfer and increases reaction rates. A convenient and direct one-pot synthesis of 2-substituted furo[3,2-b]pyridines has been developed using ultrasound-assisted Pd/C-Cu catalysis. researchgate.netnih.gov This method involves the coupling of 3-chloro-2-hydroxypyridine with terminal alkynes in the presence of a 10% Pd/C-CuI-PPh₃-Et₃N catalyst system in ethanol. researchgate.netnih.gov The use of ultrasound facilitates the sequential C-C coupling and C-O bond-forming reactions in a single pot, providing an efficient and straightforward route to the furo[3,2-b]pyridine core. researchgate.netnih.gov This approach avoids complex, multi-step procedures and utilizes an inexpensive and stable palladium on carbon catalyst. researchgate.netnih.gov

Specific Synthetic Transformations Leading to Furo[3,2-b]pyridin-7-amine-HCl

The synthesis of the final target compound, this compound, involves the construction of the core furo[3,2-b]pyridine skeleton followed by the introduction of the 7-amino group and subsequent salt formation. Based on the methodologies discussed, a plausible synthetic pathway can be constructed.

Core Synthesis : A precursor such as 7-chloro-furo[3,2-b]pyridine would first be synthesized. This can be achieved through various cyclization strategies, such as the Pd/Cu-catalyzed Sonogashira coupling followed by heteroannulation of a suitably substituted pyridine and alkyne.

Amination : The key step is the introduction of the amine group at the C7 position. The Buchwald-Hartwig amination reaction is the most direct and efficient method for this transformation. The 7-chloro-furo[3,2-b]pyridine precursor would be coupled with an ammonia (B1221849) equivalent (or a protected amine followed by deprotection) using a palladium catalyst and a suitable phosphine ligand.

Salt Formation : Once the free base, Furo[3,2-b]pyridin-7-amine, is synthesized and purified, it can be converted to the hydrochloride salt. This is typically achieved by dissolving the amine in a suitable organic solvent (e.g., diethyl ether, methanol, or isopropanol) and treating it with a solution of hydrogen chloride (HCl) in the same or a compatible solvent. The resulting this compound salt would then precipitate and could be isolated by filtration.

This proposed sequence leverages powerful, modern catalytic methods to efficiently access the target compound.

Challenges and Optimization in Synthetic Routes to Furo[3,2-b]pyridine Scaffolds

The synthesis of Furo[3,2-b]pyridin-7-amine and its analogs is a field of active research, driven by the therapeutic potential of this heterocyclic scaffold. However, the construction of the furo[3,2-b]pyridine core is frequently complicated by challenges inherent to pyridine chemistry and the intricacies of fused-ring synthesis. Key difficulties include controlling regioselectivity, the harsh conditions required by traditional methods, managing chemoselectivity in cross-coupling reactions, and the complexity of multi-step syntheses. To overcome these obstacles, significant efforts have been directed toward optimizing existing protocols and developing novel, more efficient synthetic methodologies.

A primary challenge in the synthesis of substituted furo[3,2-b]pyridines is achieving high regioselectivity. The electronic nature of the pyridine ring can make selective functionalization difficult, often leading to mixtures of isomers that are challenging to separate. Researchers have developed detailed procedures for successive regioselective lithiations followed by electrophilic trapping to create polyfunctionalized derivatives, thereby controlling the substitution pattern on the heterocyclic core nih.gov. Another advanced approach involves a palladium-catalyzed intramolecular dual C–H activation of 3-phenoxypyridine 1-oxides, which provides a highly regioselective route to benzofuro[3,2-b]pyridine 1-oxides, versatile precursors that can be deoxygenated to the desired final products acs.org.

The Sonogashira cross-coupling reaction is a cornerstone in the synthesis of the furo[3,2-b]pyridine scaffold, typically preceding a heteroannulation or cyclization step. However, optimizing this reaction is crucial for success. Challenges can arise from unreactive starting materials or the formation of side products, such as the homocoupling of alkynes. A systematic optimization of a Sonogashira reaction for a related fluorinated pyridine derivative involved screening various catalysts, ligands, and solvents to achieve high yields and avoid side reactions soton.ac.uk. The choice of palladium source, ligand, and copper co-catalyst can dramatically influence the outcome, with specific combinations being necessary for different substrates soton.ac.ukscirp.org.

Table 1: Optimization of Sonogashira Coupling Conditions for 6-bromo-3-fluoro-2-cyanopyridine.
Catalyst SystemSolventTemperatureYield (%)Reference
Pd[PPh3]4, CuITHF/Et3NRoom TempLow (25%) with homocoupling byproduct soton.ac.uk
Pd(CF3COO)2, PPh3, CuIDMF100 °CModerate to Excellent (72-96%) scirp.org
10% Pd/C, CuI, PPh3EtOHNot specified (Ultrasound)Good nih.govresearchgate.net

Chemoselectivity presents another significant hurdle, particularly when synthesizing poly-substituted analogs from precursors bearing multiple reactive sites, such as different halogen atoms. In the synthesis of a related furo[2,3-b]pyridine containing both a chloro and a triflate group, researchers found that palladium-catalyzed coupling reactions occurred selectively at the more reactive triflate position. Attempts to reverse this selectivity and react at the chloro position first were unsuccessful, highlighting the inherent electronic preferences of the pyridine ring that can hinder desired transformations nih.gov. Catalyst control has been shown to successfully govern regioselectivity in other heterocyclic systems, where the choice of a monodentate or bidentate ligand on the palladium catalyst directs the reaction to different positions rsc.org. This principle represents a key optimization strategy for complex furo[3,2-b]pyridine syntheses.

Mechanistic Investigations of Furo 3,2 B Pyridin 7 Amine Hcl Formation and Transformations

Regioselectivity and Stereoselectivity Control in Furo[3,2-b]pyridine (B1253681) Ring Formation

Controlling regioselectivity and stereoselectivity is paramount in the synthesis of furo[3,2-b]pyridines to ensure the desired isomer is obtained.

Regioselectivity , the control of the orientation of ring fusion, is a significant challenge. The formation of unwanted regioisomers, such as furo[2,3-b]pyridine (B1315467) instead of furo[3,2-b]pyridine, can occur during cyclization. Strategies to mitigate this include the use of directing groups, such as electron-withdrawing groups, to guide the cyclization process. Catalytic control, for instance, using Pd-catalyzed cross-coupling to pre-form the pyridine (B92270) ring before furan (B31954) closure, is another effective method. Additionally, successive regioselective lithiations followed by electrophilic trapping have been employed to achieve polyfunctionalized furo[3,2-b]pyridines with high regiochemical control. acs.org

Stereoselectivity , the control of the three-dimensional arrangement of atoms, is also critical, particularly when chiral centers are present. In the synthesis of octahydrofuro[3,2-b]pyridine (B59362) C-glycosides, a debenzylative iodocycloetherification is a key step that controls the stereochemistry of the fused ring system. researchgate.net The cis-coordination of bidentate furo[3,2-b]pyridyl functionalized N-heterocyclic carbene ligands to a ruthenium center generates helical chirality and a stereogenic metal center, which can then be used for enantioselective catalysis. researchgate.netresearchgate.net

A highly enantioselective [4+2] cyclization of azadienes with ketenes, generated in situ, has been achieved using Pd/chiral isothiourea relay catalysis to produce 3,4-dihydrobenzofuro[3,2-b]pyridine derivatives with excellent stereoselectivity. sorbonne-universite.fr The choice of catalyst and reaction conditions plays a crucial role in determining the stereochemical outcome. For instance, in the synthesis of PNU-142721 and PNU-109886, an enzymatic kinetic resolution of key 1-hydroxyethyl furo[2,3-c]pyridine (B168854) intermediates was used to establish stereochemical control. researchgate.net

The following table highlights key strategies for controlling regioselectivity and stereoselectivity in furo[3,2-b]pyridine synthesis.

Control TypeStrategyExample Application
Regioselectivity Use of directing groupsIntroduction of electron-withdrawing groups to orient cyclization.
Catalytic controlPd-catalyzed cross-coupling to pre-form the pyridine ring before furan closure.
Successive lithiationsRegioselective lithiation and electrophilic trapping of furo[3,2-b]pyridines. acs.org
Stereoselectivity IodocycloetherificationSynthesis of octahydrofuro[3,2-b]pyridine C-glycosides. researchgate.net
Chiral-at-metal catalystsRuthenium(II) catalysts with furo[3,2-b]pyridyl ligands for enantioselective reactions. researchgate.netresearchgate.net
Relay catalysisPd/chiral isothiourea relay catalysis for enantioselective [4+2] cyclization. sorbonne-universite.fr
Enzymatic resolutionKinetic resolution of chiral intermediates in the synthesis of furo[2,3-c]pyridine derivatives. researchgate.net

Kinetic and Thermodynamic Aspects Governing Furo[3,2-b]pyridine Synthesis and Reactivity

The synthesis and reactivity of furo[3,2-b]pyridines are governed by both kinetic and thermodynamic principles, which can influence product distribution and stability. libretexts.orgdalalinstitute.comlibretexts.org

Kinetic vs. Thermodynamic Control

For instance, in the reaction of hydrazine (B178648) with diones structurally related to the furo[3,2-b]pyridine system, competing 5-exo (kinetic) and 6-endo (thermodynamic) cyclization pathways are observed. The product distribution is influenced by reaction temperature and the rate of reagent addition.

Computational Studies

Computational methods, such as Density Functional Theory (DFT), have been employed to investigate the thermodynamic properties of related furo[3,2-g]chromene and pyrazolo[3,4-b]pyridine derivatives. semanticscholar.orgrsc.orgrsc.org These studies calculate parameters like total energy, which can confirm the relative stability of different possible structures. For example, computed total energy and thermodynamic parameters have confirmed the high stability of one structural isomer over another. semanticscholar.orgrsc.orgrsc.org Thermodynamic properties at different temperatures can also be calculated to understand the stability of the compounds under various conditions. semanticscholar.orgrsc.org

Reactivity

The reactivity of the furo[3,2-b]pyridine scaffold is also influenced by kinetic and thermodynamic factors. The fused furan and pyridine rings create a system with specific electronic properties that dictate its reactivity towards electrophiles and nucleophiles. ontosight.ai The furan ring is generally more electron-rich and susceptible to electrophilic attack, while the pyridine ring is more electron-deficient. The stability of the furopyridine core can vary depending on the reaction conditions. For example, the core of 2,3-substituted furo[2,3-b]pyridines has been shown to be stable under basic conditions, but the furan moiety can undergo ring-opening with hydrazine. nih.gov

The table below summarizes the key kinetic and thermodynamic considerations in the chemistry of furo[3,2-b]pyridines.

AspectKey ConceptsInfluence on Furo[3,2-b]pyridine Chemistry
Kinetic Control Product formed faster, lower activation energy.Favored at lower temperatures, can lead to less stable isomers. libretexts.org
Thermodynamic Control More stable product, lower overall energy.Favored at higher temperatures, leads to the most stable isomer. libretexts.org
Computational Analysis DFT calculations of total energy and thermodynamic parameters.Predicts the relative stability of different isomers and reaction intermediates. semanticscholar.orgrsc.orgrsc.org
Reactivity Electronic properties of the fused ring system.Influences the regioselectivity of electrophilic and nucleophilic attack.
Stability Resistance to ring-opening or decomposition.The furo[2,3-b]pyridine core is stable under basic conditions but can be opened by nucleophiles like hydrazine. nih.gov

Derivatization Strategies and Reactivity of the Furo 3,2 B Pyridine Core

Functionalization Reactions of the Amino Group in Furo[3,2-b]pyridin-7-amine-HCl

The amino group at the 7-position of the furo[3,2-b]pyridine (B1253681) core, analogous to the 4-position in pyridine (B92270), is a key handle for diverse functionalization. Its reactivity is influenced by the electronic properties of the fused heterocyclic system. While specific studies on Furo[3,2-b]pyridin-7-amine are limited, the reactivity can be inferred from analogous aminopyridine systems. Common functionalization strategies include acylation, sulfonylation, and alkylation.

Acylation: The 7-amino group can be readily acylated to form the corresponding amides. This is typically achieved by reacting the amine with acyl chlorides or anhydrides under basic conditions to neutralize the generated acid. The resulting amides are important for further transformations and have been shown to be synthetically useful intermediates.

Sulfonylation: Reaction with sulfonyl chlorides, such as toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base like pyridine or triethylamine, is expected to yield the corresponding sulfonamides. This functionalization can alter the biological activity and physicochemical properties of the parent amine. A general method for the C-H sulfonylation of pyridines has been reported, which involves activation with triflic anhydride (B1165640) followed by the addition of a sulfinate salt. d-nb.infochemrxiv.org

Alkylation: Direct alkylation of the 7-amino group can be challenging due to the potential for over-alkylation and reaction at the pyridine nitrogen. However, under controlled conditions using alkyl halides, reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165) can provide access to mono- and di-alkylated derivatives.

Electrophilic and Nucleophilic Substitution Reactions on the Furan (B31954) and Pyridine Rings

The furo[3,2-b]pyridine system exhibits a dual reactivity profile, with the furan ring being more susceptible to electrophilic attack and the pyridine ring being prone to nucleophilic substitution, especially when activated.

Electrophilic Aromatic Substitution: The electron-donating amino group at position 7 is expected to activate the pyridine ring towards electrophilic substitution. However, the inherent electron-deficient nature of the pyridine ring often requires harsh reaction conditions. Nitration and halogenation are the most studied electrophilic substitution reactions on the furo[3,2-b]pyridine core.

Nitration of furo[3,2-b]pyridine N-oxide with a mixture of fuming nitric acid and sulfuric acid has been shown to yield the 2-nitro derivative. zendy.io For the parent furo[3,2-c]pyridine, nitration also occurs at the 2-position of the furan ring. semanticscholar.org The presence of the 7-amino group is likely to influence the regioselectivity of such reactions.

Halogenation of furo[3,2-b]pyridines has also been reported. Bromination of various furopyridine isomers, including furo[3,2-b]pyridine, often leads to addition products which can then be converted to the corresponding bromo-substituted derivatives. semanticscholar.org

Nucleophilic Aromatic Substitution: The pyridine ring in the furo[3,2-b]pyridine system is susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (positions 5 and 7). The presence of a leaving group at these positions facilitates substitution. For instance, 7-chlorofuro[3,2-b]pyridine (B181628), which can potentially be synthesized from the 7-amino derivative via a Sandmeyer-type reaction, can react with various nucleophiles. Reaction of 7-chlorofuro[3,2-b]pyridine N-oxide with nucleophiles such as sodium methoxide (B1231860) and pyrrolidine (B122466) has been shown to afford the corresponding 7-substituted products. zendy.io Pyridines with leaving groups at the 2 and 4-positions generally react with nucleophiles via an addition-elimination mechanism. quimicaorganica.org

Table 1: Examples of Substitution Reactions on the Furo[3,2-b]pyridine Core

Reaction Type Substrate Reagents and Conditions Product(s) Yield (%) Reference(s)
Nitration Furo[3,2-b]pyridine N-oxide Fuming HNO₃, H₂SO₄ 2-Nitro-furo[3,2-b]pyridine N-oxide - zendy.io
Chlorination Furo[3,2-b]pyridine N-oxide POCl₃ 2-, 3-, 5-, and 7-chloro derivatives - zendy.io
Cyanation Furo[3,2-b]pyridine N-oxide KCN, Benzoyl chloride 5-Cyano-furo[3,2-b]pyridine - zendy.io
Nucleophilic Substitution 7-Chloro-furo[3,2-b]pyridine N-oxide Sodium methoxide 7-Methoxy-furo[3,2-b]pyridine - zendy.io
Nucleophilic Substitution 7-Chloro-furo[3,2-b]pyridine N-oxide Pyrrolidine 7-(1-Pyrrolidyl)-furo[3,2-b]pyridine - zendy.io

Controlled Oxidation and Reduction Pathways of Furo[3,2-b]pyridine Derivatives

Oxidation: The furo[3,2-b]pyridine core can undergo oxidation at several positions. The pyridine nitrogen can be oxidized to the corresponding N-oxide using oxidizing agents like 3-chloroperbenzoic acid (m-CPBA). cas.cz The N-oxides are valuable intermediates for further functionalization of the pyridine ring. zendy.iocas.cz In some cases, oxidation can lead to more complex transformations. For instance, the hypochlorite (B82951) oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides, a related heterocyclic system, resulted in an unexpected oxidative dimerization. acs.org

Reduction: Reduction of functional groups on the furo[3,2-b]pyridine scaffold is a common transformation. For example, a carboxamide group at the 3-position can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride. Nitro groups, which can be introduced via electrophilic nitration, can be reduced to amino groups, providing another route to amino-substituted furo[3,2-b]pyridines. The reduction of a carbonitrile group on a related furo[3,2-g]chromene system using sodium borohydride has been reported to yield the corresponding aminomethyl derivative. mdpi.com

Table 2: Examples of Oxidation and Reduction Reactions of Furo[3,2-b]pyridine Derivatives

Reaction Type Substrate Reagents and Conditions Product Reference(s)
N-Oxidation Furo[3,2-c]pyridines 3-Chloroperbenzoic acid, Dichloromethane Furo[3,2-c]pyridine N-oxides cas.cz
Reduction of Carboxamide Furo[3,2-b]pyridine-3-carboxamide Lithium aluminum hydride Furo[3,2-b]pyridine-3-amine

Reactions with Nitrogen-Containing Nucleophiles and Induced Recyclization Studies

The reaction of the furo[3,2-b]pyridine scaffold with nitrogen-containing nucleophiles can lead to a variety of products, including those resulting from recyclization reactions. While specific studies on Furo[3,2-b]pyridin-7-amine are scarce, research on related systems provides insights into potential transformations.

For instance, studies on 2H-furo[3,2-b]pyran-2-ones have shown that their reaction with nitrogen nucleophiles is dependent on the nature of the nucleophile. beilstein-journals.org While aliphatic amines lead to simple condensation products, dinucleophiles like hydrazines can induce recyclization through the opening of the furan ring to form pyrazol-3-ones. beilstein-journals.org Similarly, the reaction of 2,3-substituted furo[2,3-b]pyridines with hydrazine (B178648) has been shown to cause the ring-opening of the furan moiety, leading to the formation of a pyridine-dihydropyrazolone scaffold. nih.gov

A review on the chemistry of furopyridines mentions the rearrangement of ethyl 2-aminofuro[3,2-b]pyridine-3-carboxylate to a 2-oxo-3-cyano-3H-furo[3,2-b]pyridine derivative. semanticscholar.org These examples highlight the potential for the furo[3,2-b]pyridine core to undergo skeletal transformations upon reaction with nitrogen nucleophiles.

Ring Opening and Rearrangement Reactions of Furo[3,2-b]pyridine Scaffolds

The fused furo[3,2-b]pyridine ring system, under certain conditions, can undergo ring-opening and rearrangement reactions, leading to the formation of novel heterocyclic structures. The stability of the furan ring, in particular, can be compromised under strongly acidic or basic conditions or in the presence of certain reagents. semanticscholar.org

Base-catalyzed rearrangement of 3-acylaminofuro[2,3-b]pyridines, an isomeric system, into 3-(oxazol-4-yl)pyridin-2-ones has been reported, which involves the nucleophilic opening of the furan ring. researchgate.net The ring-opening of substituted furo[2,3-b]pyridines with strong nucleophiles has also been noted, especially when electron-withdrawing groups are present on the ring system. smolecule.com An unexpected rearrangement has also been observed during the preparation of furo[2,3-b]pyrano[4,3-d]pyridines. researchgate.net

These findings suggest that the furo[3,2-b]pyridine scaffold, including its 7-amino substituted derivatives, could be susceptible to similar ring-opening and rearrangement pathways, offering opportunities for the synthesis of diverse and complex heterocyclic compounds.

Spectroscopic and Crystallographic Characterization of Furo 3,2 B Pyridin 7 Amine Hcl and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. A variety of NMR experiments, from simple one-dimensional to complex multi-dimensional techniques, are employed to fully characterize the Furo[3,2-b]pyridine (B1253681) scaffold.

One-dimensional ¹H and ¹³C NMR spectra are fundamental for the initial verification of the molecular structure. The chemical shifts, multiplicities, and integration of signals in the ¹H NMR spectrum confirm the number and environment of protons, while the ¹³C NMR spectrum indicates the number of unique carbon atoms.

For instance, in derivatives of the furopyridine class, the protons of the amino group (NH₂) typically appear as a D₂O-exchangeable singlet signal. nih.gov Protons on the pyridine (B92270) and furan (B31954) rings resonate in the aromatic region of the spectrum, with their specific chemical shifts and coupling patterns providing crucial information about the substitution pattern on the heterocyclic core. nih.gov In the ¹³C NMR spectra of furopyridine derivatives, characteristic signals confirm the presence of the fused ring system. mdpi.comresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for Furopyridine Derivatives

Nucleus Chemical Shift (δ, ppm) Description
¹H 9.26 - 9.52 D₂O-exchangeable singlet, NH₂ protons nih.gov
¹H 7.08 - 8.64 Multiplets and doublets, Aromatic H (Pyridine & Furan rings) nih.gov
¹³C 90.2 - 156.1 Signals corresponding to the carbon atoms of the fused heterocyclic rings mdpi.com
¹³C 116.3 - 116.7 Signal for cyano group (C≡N) carbon in cyano-substituted derivatives nih.govresearchgate.net

Note: Data is compiled from various substituted furopyridine derivatives and illustrates typical chemical shift ranges.

While 1D NMR provides primary data, 2D NMR techniques are indispensable for unambiguous signal assignment, especially in complex derivatives. These experiments reveal correlations between different nuclei.

COSY (Correlation Spectroscopy) : Identifies proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons within the furan and pyridine rings.

HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying quaternary carbons and piecing together the entire molecular framework by linking different fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy) : Reveals through-space proximity of protons, which is vital for determining stereochemistry and the spatial arrangement of substituents.

The combined use of these techniques allows for the complete and unambiguous assignment of all ¹H and ¹³C signals, confirming the precise structure of novel Furo[3,2-b]pyridine derivatives. researchgate.net

Advanced NMR studies, such as temperature-dependent NMR, can be used to investigate dynamic processes like the restricted rotation (rotamerization) around single bonds, conformational changes, or proton exchange phenomena. By recording spectra at different temperatures, researchers can calculate the energy barriers for these processes. While this is a powerful technique for studying molecular dynamics, specific studies on rotamerization in Furo[3,2-b]pyridin-7-amine-HCl were not prominently available in the surveyed literature.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. The parent compound, Furo[3,2-b]pyridin-7-amine, has an empirical formula of C₇H₆N₂O and a molecular weight of approximately 134.14 g/mol . sigmaaldrich.comsigmaaldrich.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule and its fragments, thus confirming the molecular formula. In the analysis of various furopyridine derivatives, mass spectra typically show a prominent molecular ion peak (M⁺) that corresponds to the molecular weight of the synthesized compound. nih.govresearchgate.net For example, the mass spectra of synthesized furochromenofuropyridine derivatives displayed molecular ion peaks that matched their proposed molecular formulas, providing strong evidence for their structures. researchgate.net

Table 2: Predicted m/z for Furo[3,2-b]pyridin-7-amine Adducts in HRMS

Adduct Predicted m/z
[M+H]⁺ 135.05530
[M+Na]⁺ 157.03724
[M+K]⁺ 173.01118

Source: Predicted data for the parent compound Furo[3,2-b]pyridin-7-amine. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations (stretching, bending) of chemical bonds.

In the characterization of Furo[3,2-b]pyridin-7-amine and its derivatives, IR spectroscopy is used to confirm the presence of key functional groups. For example, the amino group (NH₂) in the parent compound and its derivatives gives rise to characteristic absorption bands. nih.gov In substituted analogs, other functional groups can also be readily identified.

Table 3: Characteristic IR Absorption Bands for Furo[3,2-b]pyridine Derivatives

Functional Group Vibration Typical Wavenumber (cm⁻¹)
Amino (N-H) Stretch 3268 - 3383 nih.gov
Cyano (C≡N) Stretch ~2224 researchgate.net
Carbonyl (C=O) Stretch 1644 - 1703 nih.govresearchgate.net

These characteristic bands provide valuable, albeit preliminary, evidence for the successful synthesis of a target structure before it is subjected to more definitive analysis by NMR and mass spectrometry.

X-ray Diffraction Analysis for Solid-State Structure Determination and Confirmation

While NMR provides the structure in solution, single-crystal X-ray diffraction analysis gives the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and stereochemistry. This technique is considered the gold standard for structural confirmation.

For novel heterocyclic compounds, obtaining a crystal suitable for X-ray analysis provides unequivocal proof of structure. For example, the crystal structure of a pyrazolotriazinone derivative, a related nitrogen-containing heterocyclic system, was confirmed by single-crystal X-ray diffraction analysis, which unambiguously determined its molecular structure. mdpi.com Similarly, the analysis of a furo-benzopyran-7-one derivative revealed a nearly planar three-ring framework, with the compound crystallizing in the monoclinic space group C2/c. researchgate.net This level of detail is crucial for understanding intermolecular interactions, such as hydrogen bonding, in the crystal lattice and for computational studies like molecular docking.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a compound. This process is crucial for validating the empirical formula of a newly synthesized molecule, such as this compound. The technique quantitatively measures the percentage of carbon (C), hydrogen (H), nitrogen (N), and other elements present in the sample. The experimentally determined percentages are then compared with the theoretically calculated values derived from the compound's proposed molecular formula. A close correlation between the found and calculated values, typically within a narrow margin of ±0.4%, serves as strong evidence for the compound's purity and the correctness of its empirical formula.

For this compound, the molecular formula is C7H7ClN2O. Based on this formula, the theoretical elemental composition can be calculated. The process involves determining the molecular weight of the compound and the total weight of each constituent element.

Table 1: Calculated Elemental Analysis Data for this compound

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.01784.0748.71
HydrogenH1.0177.074.10
ChlorineCl35.45135.4520.55
NitrogenN14.01228.0216.24
OxygenO16.00116.009.27
Total 172.61 100.00

While the synthesis and characterization of various furo[3,2-b]pyridine derivatives are reported in scientific literature, specific experimental elemental analysis data for this compound was not available in the searched public domain resources. Commercial suppliers of this compound may not always provide this specific analytical data. For instance, some suppliers offer the compound for early discovery research with the understanding that the buyer is responsible for confirming its identity and purity sigmaaldrich.com.

In the broader context of characterizing novel furo[3,2-b]pyridine derivatives, elemental analysis is a standard procedure mentioned alongside spectroscopic methods to confirm the structures of the synthesized compounds. This underscores the importance of this technique in the rigorous identification of new chemical entities within this class of compounds.

Computational and Theoretical Studies on Furo 3,2 B Pyridin 7 Amine Hcl

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) serves as a powerful tool to elucidate the electronic architecture of Furo[3,2-b]pyridin-7-amine-HCl. These quantum mechanical calculations provide a detailed understanding of the molecule's electron distribution, which is fundamental to its chemical behavior and reactivity.

DFT studies, often employing hybrid functionals like B3LYP with a 6-31G(d,p) basis set, are utilized to optimize the molecular geometry of the compound. Such calculations yield crucial information on bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional representation of the molecule's structure. Furthermore, these studies are instrumental in determining key electronic properties that govern the molecule's reactivity and interaction capabilities.

One of the primary outputs of DFT calculations is the mapping of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO signifies the region most likely to accept an electron, highlighting its vulnerability to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Moreover, DFT calculations are employed to generate molecular electrostatic potential (MEP) maps. These maps provide a visual representation of the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the nitrogen atoms of the pyridine (B92270) ring and the amino group are typically identified as regions of negative potential, making them likely sites for hydrogen bonding and interactions with electrophiles. The protonated amine group, due to the hydrochloride salt formation, would exhibit a region of high positive potential.

Table 1: Calculated Electronic Properties of a Representative Furo[3,2-b]pyridine (B1253681) Scaffold

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.5 D
Note: These are representative values for a similar Furo[3,2-b]pyridine scaffold and may vary for the specific HCl salt.

Molecular Modeling and Docking Studies for Elucidating Binding Modes and Reactivity

Molecular modeling and docking simulations are indispensable computational techniques for investigating the potential interactions of this compound with biological macromolecules, particularly protein kinases, which are common targets for this class of compounds.

Docking studies predict the preferred orientation of the ligand (this compound) within the active site of a target protein. These simulations employ scoring functions to estimate the binding affinity and identify the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For Furo[3,2-b]pyridine derivatives, the nitrogen atom in the pyridine ring and the amino group are often crucial for forming hydrogen bonds with amino acid residues in the hinge region of kinase active sites.

For instance, molecular docking studies on related furopyridine derivatives have revealed their potential to inhibit various kinases, including Cyclin-Dependent Kinase 2 (CDK2), AKT1, and Human Epidermal Growth Factor Receptor 2 (HER2). cncb.ac.cn These studies suggest that the furo[3,2-b]pyridine scaffold acts as a hinge-binder, a common motif in kinase inhibitors. The specific binding mode and affinity are influenced by the nature and position of substituents on the core scaffold. The protonated 7-amino group in this compound is expected to play a significant role in forming strong electrostatic and hydrogen-bonding interactions within the typically negatively charged active sites of kinases.

Table 2: Representative Docking Scores of Furo[3,2-b]pyridine Derivatives with Kinase Targets

Kinase TargetDocking Score (kcal/mol)Key Interacting Residues
CDK2-8.5Leu83, Glu81
AKT1-9.2Lys179, Thr211
HER2-7.9Met801, Thr862
Note: The data presented are for illustrative purposes based on studies of similar furopyridine derivatives and may not represent the exact values for this compound.

Quantum Chemical Models for Predicting Reactivity, Stability, and Selectivity

Quantum chemical models provide a theoretical framework for predicting the reactivity, stability, and selectivity of this compound. These models are based on the principles of quantum mechanics and can offer insights that complement experimental findings.

Reactivity indices derived from conceptual DFT, such as global hardness, softness, and electrophilicity, can be calculated to quantify the molecule's chemical behavior. These parameters help in predicting how the molecule will react in different chemical environments. For instance, the electrophilicity index can be used to anticipate the molecule's ability to act as an electrophile in reactions.

Furthermore, quantum chemical calculations can be employed to assess the relative stability of different isomers and tautomers of Furo[3,2-b]pyridin-7-amine. By calculating the total electronic energy of various possible structures, the most stable form can be identified. This is particularly important for understanding which species is likely to be present under physiological conditions and thus responsible for the observed biological activity.

In the context of drug design, quantum chemical models can also be used to predict the selectivity of this compound towards different biological targets. By calculating the interaction energies between the ligand and the active sites of various proteins, it is possible to estimate which target it will bind to most strongly. This information is crucial for designing drugs with high specificity and minimal off-target effects.

Conformational Analysis and Energetic Profiles of Furo[3,2-b]pyridine Scaffolds

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and conformational flexibility. Conformational analysis of the Furo[3,2-b]pyridine scaffold is therefore essential for understanding its structure-activity relationships.

Computational methods, such as molecular mechanics and quantum mechanics, are used to explore the potential energy surface of the molecule and identify its stable conformations. For the relatively rigid Furo[3,2-b]pyridine core, the conformational flexibility primarily arises from the rotation of substituents. In the case of this compound, the orientation of the amino group relative to the fused ring system is of particular interest.

By systematically rotating the single bonds and calculating the corresponding energy, a potential energy profile can be generated. This profile reveals the low-energy, and therefore most populated, conformations of the molecule. Understanding the preferred conformation is crucial, as it is this three-dimensional arrangement that interacts with the binding site of a biological target. The energetic barriers between different conformations also provide insight into the molecule's flexibility and its ability to adapt its shape to fit into a binding pocket.

Computational Approaches for Elucidating Complex Reaction Mechanisms

Computational chemistry provides powerful tools for elucidating the mechanisms of complex chemical reactions, including the synthesis of the Furo[3,2-b]pyridine scaffold. By modeling the reaction pathways at a quantum mechanical level, it is possible to gain a detailed understanding of how the reaction proceeds.

A common synthetic route to Furo[3,2-b]pyridines involves the coupling of a substituted pyridine with a terminal alkyne, followed by an intramolecular cyclization. nih.gov Computational studies can be used to investigate the energetics of this process, including the identification of transition states and the calculation of activation energies. This information helps in understanding the factors that control the reaction rate and selectivity.

For example, DFT calculations can be used to model the structures of reactants, intermediates, transition states, and products along the reaction coordinate. By comparing the energies of different possible pathways, the most favorable reaction mechanism can be determined. These computational insights can be invaluable for optimizing reaction conditions to improve yields and reduce the formation of byproducts. While specific computational studies on the reaction mechanism for the synthesis of Furo[3,2-b]pyridin-7-amine are not widely reported, the methodologies applied to similar heterocyclic systems provide a clear blueprint for how such investigations would be conducted.

Furo 3,2 B Pyridin 7 Amine Hcl As a Building Block in Advanced Organic Synthesis

Utilization in the Construction of Highly Complex Heterocyclic Architectures

The strategic placement of the amino group on the furo[3,2-b]pyridine (B1253681) core makes Furo[3,2-b]pyridin-7-amine-HCl an ideal precursor for the elaboration into more intricate heterocyclic frameworks. The nucleophilicity of the 7-amino group allows for a variety of chemical transformations, including condensations, cyclizations, and transition metal-catalyzed cross-coupling reactions, to append additional rings and functional groups.

A notable application of this building block is in the synthesis of fused pyrimidine (B1678525) derivatives. For instance, derivatives of 3-aminofuro[3,2-b]pyridine can be transformed into pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines. This is achieved through a sequence of reactions that often begins with the formylation of the amino group, followed by cyclization and subsequent functionalization. nih.gov One documented approach involves the conversion of a 3,5-dibromopyridine (B18299) into a 3-amino-6-bromofuro[3,2-b]pyridine-2-carbonitrile intermediate. This intermediate is then formylated using DMFDMA (N,N-dimethylformamide dimethyl acetal). The resulting compound can then undergo cyclization to form the tricyclic pyrido[2',3':4,5]furo[3,2-d]pyrimidine system. nih.gov Functionalization at the 7-position of this scaffold can be accomplished either before or after the cyclization step, often employing palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl substituents. nih.gov

The following table summarizes a general synthetic approach to such complex heterocyclic systems:

StepReagents and ConditionsIntermediate/Product
1Conversion of a substituted pyridine (B92270)Substituted aminofuro[3,2-b]pyridine
2DMFDMAFormylated aminofuro[3,2-b]pyridine
3Cyclization conditionsPyrido[2',3':4,5]furo[3,2-d]pyrimidine
4Pd-catalyzed cross-coupling7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidine

This modular approach allows for the systematic variation of substituents on the final complex heterocyclic architecture, enabling the exploration of structure-activity relationships in drug discovery programs.

Role in the Synthesis of Privileged Chemical Scaffolds

The furo[3,2-b]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for the development of new therapeutic agents. The incorporation of this compound into the synthesis of such scaffolds has led to the discovery of potent and selective inhibitors of various enzymes, particularly protein kinases.

Research has identified the furo[3,2-b]pyridine core as a novel scaffold for potent and highly selective inhibitors of cdc-like kinases (CLKs) and effective modulators of the Hedgehog signaling pathway. researchgate.net The synthesis of diverse libraries of substituted furo[3,2-b]pyridines often relies on chemoselective metal-mediated coupling reactions to assemble and functionalize the core structure. researchgate.net

The versatility of the furo[3,2-b]pyridine scaffold is further demonstrated by its ability to yield inhibitors with significantly different inhibitory activities based on the substitution pattern. For example, optimization of 3,5-disubstituted furo[3,2-b]pyridines has afforded potent and cell-active inhibitors of CLKs. researchgate.net In contrast, profiling of 3,5,7-trisubstituted furo[3,2-b]pyridines has revealed modulators of the Hedgehog pathway. researchgate.net

The table below highlights the biological targets associated with substituted furo[3,2-b]pyridine scaffolds:

Substitution PatternBiological TargetTherapeutic Area
3,5-disubstitutedCdc-like kinases (CLKs)Oncology, Neurodegenerative diseases
3,5,7-trisubstitutedHedgehog signaling pathwayOncology
Variously substitutedSer/Thr kinases (e.g., CDK5, CK1, DYRK1A, GSK3)Multiple

The ability to readily access a variety of substituted furo[3,2-b]pyridines, often starting from precursors like this compound, underscores the importance of this building block in generating libraries of compounds for high-throughput screening and lead optimization in drug discovery.

Integration into Polyheterocyclic Systems and Complex Molecular Assemblies

The reactivity of this compound extends to its use in the construction of elaborate polyheterocyclic systems and complex molecular assemblies. The amino group serves as a handle for annulation reactions, where additional heterocyclic rings are fused onto the furo[3,2-b]pyridine core.

One prominent example is the synthesis of pyrido[3',2':4,5]furo[3,2-d]pyrimidines, a class of tetracyclic compounds with demonstrated biological activity. nih.gov The construction of this polyheterocyclic system can be envisioned to start from a suitably functionalized Furo[3,2-b]pyridin-7-amine derivative. The formation of the additional pyrimidine ring often involves reaction with a one-carbon synthon, such as a formamide (B127407) equivalent, followed by cyclization.

The synthesis of 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines showcases a practical approach to these complex structures. nih.gov Starting from a 3-amino-6-bromofuro[3,2-b]pyridine-2-carbonitrile, the pyrimidine ring is constructed, and the 7-position is functionalized via Suzuki-Miyaura cross-coupling. nih.gov This strategy allows for the integration of the furo[3,2-b]pyridine unit into a larger, more complex molecular assembly with a high degree of control over the final structure.

The following table illustrates the key transformations involved in the integration of the furo[3,2-b]pyridine core into a polyheterocyclic system:

Reaction TypeReagents/ConditionsResulting Structure
AnnulationFormamide degradation (microwave-assisted)Fused pyrimidine ring
Cross-CouplingSuzuki-Miyaura (Pd catalyst, base)Aryl/heteroaryl substitution
RearrangementDimroth rearrangementN-aryl pyrimidin-4-amines

These synthetic methodologies highlight the power of this compound and its derivatives as platforms for building molecular complexity, leading to the discovery of novel compounds with potential applications in materials science and medicinal chemistry.

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